2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorobenzyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the chlorobenzyl and dimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may inhibit enzymes involved in cell division and proliferation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other thiadiazole derivatives with different substituents, such as benzofuran derivatives and α,β-unsaturated carbonyl compounds. These compounds share some chemical properties but differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C21H21ClN4O3S3 |
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Molecular Weight |
509.1 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H21ClN4O3S3/c1-13(15-6-9-17(28-2)18(10-15)29-3)23-24-19(27)12-31-21-26-25-20(32-21)30-11-14-4-7-16(22)8-5-14/h4-10H,11-12H2,1-3H3,(H,24,27)/b23-13- |
InChI Key |
VZQFJEOVNIPMLR-QRVIBDJDSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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